Methyl 5-fluoro-6-methoxynicotinate
Overview
Description
Methyl 5-fluoro-6-methoxynicotinate is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol. It is a derivative of nicotinic acid, featuring a fluorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-6-methoxynicotinate typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoronicotinic acid as the starting material.
Methylation: The carboxylic acid group of 5-fluoronicotinic acid is converted to its methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Methoxylation: The pyridine ring is then subjected to methoxylation using methanol and a suitable catalyst, such as sodium methoxide.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-fluoro-6-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid, 5-fluoro-6-methoxynicotinic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The fluorine and methoxy groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-fluoro-6-methoxynicotinic acid
Reduction: 5-fluoro-6-methoxynicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 5-fluoro-6-methoxynicotinate is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which Methyl 5-fluoro-6-methoxynicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 5-fluoro-6-methoxynicotinate is structurally similar to other fluorinated pyridine derivatives, such as Methyl 3-fluoro-6-methoxynicotinate and Methyl 5-fluoro-3-methoxynicotinate. These compounds share the pyridine ring and fluorine substitution but differ in the position of the methoxy group. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 5-fluoro-6-methoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBPCUZDKHCJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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